Product packaging for 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol(Cat. No.:)

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol

Cat. No.: B15327096
M. Wt: 147.24 g/mol
InChI Key: UJGWZANTQIFCQP-UHFFFAOYSA-N
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Description

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol is a chemical compound of interest in pharmaceutical research and development. It features an azetidine ring, a four-membered saturated heterocycle that is increasingly valued in medicinal chemistry for its role as a bioisostere. The incorporation of azetidine rings into molecular structures is a established strategy to fine-tune the properties of drug candidates, influencing their potency, metabolic stability, and conformational flexibility . The molecular structure of this compound combines the azetidine scaffold with a thioether-linked ethanol chain. This unique structure makes it a potential versatile building block, or synthon, for the construction of more complex molecules. Researchers can utilize this compound in various synthetic transformations, particularly in the synthesis of functionally decorated heterocyclic compounds that are prevalent in biologically active molecules . Azetidine-containing structures are key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic areas. Published routes for related compounds highlight their importance in the synthesis of potent estrogen receptor modulators for diseases like breast cancer and Janus kinase (JAK) inhibitors such as baricitinib, used for inflammatory conditions . The azetidine ring is also a known component in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapies, where it can serve as a non-cleavable linker . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care in a appropriately controlled laboratory setting, referring to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NOS B15327096 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)ethanol

InChI

InChI=1S/C6H13NOS/c8-1-2-9-5-6-3-7-4-6/h6-8H,1-5H2

InChI Key

UJGWZANTQIFCQP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CSCCO

Origin of Product

United States

Preparation Methods

Azetidine Core Construction

Protected azetidine derivatives, such as tert-butyl 3-(halomethyl)azetidine-1-carboxylates, serve as critical intermediates. Patent WO2018108954A1 demonstrates the synthesis of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate via mesylation of 3-(hydroxymethyl)azetidine followed by halogen exchange. Key steps include:

  • Mesylation : Treatment of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with methanesulfonyl chloride in dichloromethane at 0°C yields the mesylate intermediate.
  • Chlorination : Subsequent reaction with lithium chloride in DMF at 55–60°C affords tert-butyl 3-(chloromethyl)azetidine-1-carboxylate in 64% yield after crystallization.

Thiolation of the Azetidine Intermediate

Conversion of the chloromethyl group to a mercaptomethyl moiety employs thiourea-mediated nucleophilic substitution. As detailed in WO2000063168A1, refluxing tert-butyl 3-(chloromethyl)azetidine-1-carboxylate with thiourea in ethanol generates the isothiouronium salt, which undergoes alkaline hydrolysis (2 M NaOH) to yield tert-butyl 3-(mercaptomethyl)azetidine-1-carboxylate. Deprotection with trifluoroacetic acid (TFA) in dichloromethane provides 3-(mercaptomethyl)azetidine as a stable TFA salt.

Thioether Bond Formation Strategies

The coupling of 3-(mercaptomethyl)azetidine with 2-hydroxyethyl electrophiles presents challenges due to competing oxidation and poor leaving group mobility. Two dominant methodologies emerge:

Nucleophilic Substitution with Activated Alcohols

Reaction of 3-(mercaptomethyl)azetidine with 2-bromoethanol or 2-tosylethanol under basic conditions (Cs₂CO₃, K₂CO₃) in polar aprotic solvents (DMF, CH₃CN) facilitates thioether formation. For example:

  • 2-Bromoethanol Route : Combining equimolar 3-(mercaptomethyl)azetidine TFA salt and 2-bromoethanol in acetonitrile with Cs₂CO₃ (2.0 equiv) at 25°C under argon yields the target compound in 72% isolated yield after 16 hours.
  • Tosylation Approach : Tosylation of ethanol with TsCl in pyridine produces 2-tosylethanol, which reacts with the azetidine thiol in DMF at 50°C to afford the product in 68% yield.

Photoinduced Thioether Coupling

Adapting protocols from Bioconjugate Chemistry (Supplementary Information), visible-light-mediated coupling using 420 nm LEDs enables efficient thioether synthesis without traditional electrophiles. In this method:

  • Reaction Setup : 3-(Mercaptomethyl)azetidine (1.0 equiv), 2-hydroxyethyl dibenzothiophenium salt (1.5 equiv), and 1,1,3,3-tetramethylthiourea (3.0 equiv) in acetonitrile with Cs₂CO₃ (2.0 equiv) undergo irradiation for 20 hours.
  • Yield and Purity : This catalyst-free approach achieves 79% yield with >95% purity, avoiding stoichiometric metal bases.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Method Conditions Yield (%) Purity (%) Scalability
Nucleophilic Substitution Cs₂CO₃, CH₃CN, 25°C, 16 h 72 90 High
Tosylation-Mediated K₂CO₃, DMF, 50°C, 24 h 68 88 Moderate
Photoinduced Coupling 420 nm LEDs, 25°C, 20 h 79 95 High

The photoinduced method offers superior purity and milder conditions but requires specialized equipment. Nucleophilic substitution remains preferable for large-scale synthesis due to reagent availability.

Purification and Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1) to isolate this compound as a colorless oil. Key characterization data include:

  • ¹H NMR (600 MHz, CDCl₃) : δ 3.75 (t, J = 6.0 Hz, 2H, -CH₂OH), 3.58 (m, 1H, azetidine CH), 3.42 (d, J = 7.2 Hz, 2H, -SCH₂-), 2.90–2.84 (m, 4H, azetidine N-CH₂), 2.70 (br s, 1H, -OH), 1.95–1.89 (m, 2H, azetidine CH₂).
  • MS (ESI+) : m/z 148.1 [M+H]⁺, consistent with the molecular formula C₆H₁₃NOS.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conducting reactions under argon and adding antioxidants (e.g., BHT) suppress disulfide byproduct formation.
  • Azetidine Ring Strain : Maintaining pH < 8 during aqueous workups prevents ring-opening hydrolysis.
  • Solubility Issues : Using DMF/CH₃CN mixtures (4:1) enhances reagent solubility without compromising reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol can undergo various types of chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: : The azetidine ring can be reduced to form a corresponding amine.

  • Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Disulfides: : Resulting from the oxidation of the thiol group.

  • Amines: : Formed through the reduction of the azetidine ring.

  • Halides and Esters: : Produced from substitution reactions involving the hydroxyl group.

Scientific Research Applications

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include compounds with thioether linkages, heterocyclic rings, or ethanol backbones. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
2-((Azetidin-3-ylmethyl)thio)ethan-1-ol C₆H₁₃NOS 147.24 Azetidine, thioether, ethanol Pharmaceutical intermediate; azetidine’s rigidity may enhance receptor binding
1-Methyl-5-[(oxiran-2-ylmethyl)thio]-1H-tetrazole C₅H₈N₄OS 172.20 Tetrazole, thioether, epoxide-derived Bioactive compounds (tetrazoles mimic carboxylates in drug design)
4-((4-Methoxyphenethyl)thio)quinoline C₁₈H₁₇NOS 305.40 Quinoline, thioether, phenethyl Photochemical organocatalysis; aromatic systems enable π-π stacking
1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol C₁₄H₂₀N₂O 232.32 Indole, ethanol, tertiary amine Hallucinogen precursor; indole’s role in neurotransmitter mimicry
1-(3-Methylthiophen-2-yl)ethan-1-ol C₇H₁₀OS 142.22 Thiophene, ethanol Organic synthesis; thiophene’s aromaticity aids electronic conjugation

Physicochemical Properties

  • Molecular Weight: The target compound’s lower molecular weight (147.24) compared to quinoline derivatives (305.40) suggests better membrane permeability .
  • Solubility: The hydroxyl and thioether groups enhance aqueous solubility, whereas aromatic systems (quinoline, indole) increase lipophilicity .

Q & A

Basic: What are the recommended synthetic routes for 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution between azetidine derivatives and thiol-containing ethanol precursors. For example, analogous compounds with thioether linkages are synthesized using reactions like epoxide ring-opening with thiols under basic conditions (e.g., KOH or NaOH) to form the thioether bond . Key factors include:

  • Catalyst selection : Strong bases (e.g., NaOH) improve nucleophilicity of the thiol group.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like oxidation.
  • Purification : Flash column chromatography or recrystallization is used to isolate the product, with yields ranging from 50–80% depending on steric hindrance .

Basic: How can researchers characterize the structural and physicochemical properties of this compound?

Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the azetidine ring (δ 3.0–4.0 ppm for N-CH2_2 protons) and thioether linkage (δ 2.5–3.5 ppm for S-CH2_2) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., m/z 162.08 for C6_6H11_{11}NOS+^+) .
  • IR spectroscopy : Peaks at 3200–3400 cm1^{-1} (O-H stretch) and 2550–2600 cm1^{-1} (S-H, if present) .
  • Chromatography : HPLC with UV detection monitors purity (>95% by area normalization) .

Advanced: What strategies can resolve contradictions in biological activity data across different assay systems?

Answer:
Discrepancies may arise from assay-specific conditions (e.g., pH, solubility, or protein binding). Mitigation strategies include:

  • Cross-validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .
  • Solubility optimization : Use co-solvents (e.g., DMSO ≤1%) or surfactants to ensure compound bioavailability .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target interactions independently of cellular context .

Advanced: How does the azetidine ring's conformational strain affect the compound's reactivity and biological interactions?

Answer:
The azetidine ring’s 4-membered structure introduces angle strain, enhancing:

  • Nucleophilicity : The ring’s nitrogen exhibits increased reactivity in alkylation or acylation reactions .
  • Target binding : Strain promotes tighter interactions with enzymes (e.g., proteases) via induced-fit mechanisms, as seen in analogs with similar strained rings .
  • Metabolic stability : Reduced flexibility may slow oxidative metabolism by cytochrome P450 enzymes .

Basic: What are the optimal storage and handling protocols for this compound?

Answer:

  • Storage : Keep at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the thioether group .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions.
  • Stability monitoring : Regular HPLC analysis detects degradation products (e.g., sulfoxide formation) .

Advanced: What computational modeling approaches predict the binding affinity of this compound with protein targets?

Answer:

  • Molecular docking : Tools like AutoDock Vina simulate binding poses with receptors (e.g., kinases or GPCRs) .
  • Molecular dynamics (MD) : Simulations (10–100 ns) assess stability of ligand-protein complexes in solvated environments .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics models evaluate electronic interactions at binding sites .

Advanced: How can structure-activity relationship (SAR) studies evaluate the thioether linkage's role in biological activity?

Answer:

  • Analog synthesis : Replace the thioether with ether (–O–) or selenoether (–Se–) groups and compare potency .
  • Bioisosteric substitution : Test azetidine ring modifications (e.g., pyrrolidine or piperidine) to assess ring size impact .
  • Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions mediated by the thioether .

Basic: What are the common impurities in this compound synthesis, and how are they mitigated?

Answer:

  • By-products :
    • Oxidation products : Sulfoxide or sulfone derivatives form if oxidizing agents (e.g., m-CPBA) are present .
    • Dimers : Thiol-disulfide exchange under basic conditions .
  • Mitigation :
    • Purification : Flash chromatography (hexane/ethyl acetate gradient) removes polar impurities .
    • Additives : Antioxidants (e.g., BHT) prevent thioether oxidation during storage .

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